Product packaging for Fmoc-L-Glu-OEt(Cat. No.:CAS No. 815619-35-3)

Fmoc-L-Glu-OEt

Cat. No.: B3014238
CAS No.: 815619-35-3
M. Wt: 397.427
InChI Key: MLDPYGYPACBWEM-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Glu-OEt is a derivative of the amino acid L-glutamic acid, specifically designed for use in Fmoc solid-phase peptide synthesis (SPPS). In this compound, the alpha-amino group is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is stable to acids but can be easily and rapidly removed with a mild base such as piperidine. This allows for the sequential, controlled elongation of the peptide chain . The side chain carboxylic acid of the glutamic acid residue is protected with an ethyl ester (OEt). This protecting group is crucial to prevent unwanted side reactions during the synthesis process, such as the formation of aspartimide byproducts or branching of the peptide chain, thereby ensuring high peptide yield and purity . The primary application of this compound is in the synthesis of peptides that contain glutamic acid. Incorporating glutamic acid residues is essential for introducing negative charge or metal-binding sites into peptide sequences, and for studying protein-protein interactions. Furthermore, the protected side chain allows for the strategic introduction of post-translational modifications or can be selectively deprotected and functionalized after the main peptide assembly is complete . This building block is indispensable for researchers in pharmaceutical development, chemical biology, and materials science who are creating custom peptides for drug discovery, vaccine development, and biochemical assay development . This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23NO6 B3014238 Fmoc-L-Glu-OEt CAS No. 815619-35-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-5-ethoxy-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c1-2-28-21(26)19(11-12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,23,27)(H,24,25)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDPYGYPACBWEM-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Data Tables

To illustrate the fundamental differences and advantages of the two dominant strategies in peptide synthesis, a comparative table is presented below.

Table 1: Comparison of Fmoc and Boc Strategies in Peptide Synthesis

FeatureFmoc StrategyBoc Strategy
Nα-Protecting Group 9-Fluorenylmethoxycarbonyl (Fmoc)tert-Butyloxycarbonyl (Boc)
Deprotection Mechanism Base-labile (e.g., piperidine (B6355638) in DMF)Acid-labile (e.g., TFA)
Side-Chain Protection Typically acid-labile (e.g., tBu, OtBu, OBzl)Typically acid-labile (e.g., Bn, Bzl)
Orthogonality High (Base labile Nα vs. Acid labile side chains)Moderate (Acid labile Nα and side chains, often removed sequentially by acids of different strengths)
Reaction Conditions Mild, neutral to basicModerately acidic to strongly acidic
Automation Compatibility HighModerate
Ease of Monitoring High (UV absorbance of dibenzofulvene)Lower
Compatibility with Modifications High (e.g., phosphorylation, glycosylation)Lower (due to harsher conditions)
Common Applications General SPPS, complex peptides, automationDifficult sequences, base-sensitive peptides
Historical Context Developed 1970s, widely adopted from 1990sDeveloped mid-20th century, dominant before Fmoc

Compound List

Integration into Solid-Phase Peptide Synthesis (SPPS)

This compound is a versatile building block in SPPS, enabling the incorporation of glutamic acid residues into growing peptide chains attached to a solid support.

Coupling Reagent Selection and Reaction Optimization for this compound Incorporation

The efficient coupling of this compound to the N-terminus of a resin-bound peptide chain requires careful selection of coupling reagents and optimization of reaction conditions. Common coupling reagents used in Fmoc-SPPS include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in conjunction with additives like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and enhance coupling efficiency bachem.com. Phosphonium-based reagents like HBTU, HATU, and PyBOP, and aminium salts like HCTU, are also highly effective and widely used due to their rapid coupling kinetics and low propensity for racemization bachem.com.

Optimization typically involves controlling the stoichiometry of reagents, reaction time, temperature, and solvent choice (commonly N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)). For instance, using a combination of DIC and HOAt can be effective for coupling Fmoc-protected amino acids, even those prone to racemization, under base-free conditions bachem.com. The use of additives like Oxyma Pure has also been shown to improve coupling efficiency and minimize side reactions bachem.commdpi.com.

Strategic Placement of Glutamic Acid α-Ethyl Ester within Peptide Sequences

The incorporation of this compound allows for the strategic placement of a glutamic acid residue with a protected α-carboxylic acid. This protection is essential to prevent the α-carboxylic acid from reacting with the amino group of another amino acid during peptide bond formation, which could lead to branching or self-condensation wiley-vch.de. The ethyl ester protection is generally stable under the basic conditions used for Fmoc deprotection (e.g., piperidine) but can be selectively cleaved under acidic conditions or specific ester hydrolysis methods mdpi.com. This allows for the introduction of glutamic acid residues at specific positions where their side-chain carboxyl group might be intended for later modification, conjugation, or cyclization.

Mitigation of Undesired Side Reactions During this compound Utilization

Peptide synthesis, particularly SPPS, is prone to several side reactions that can compromise yield and purity. The use of this compound requires attention to specific potential issues.

Control of Racemization at the Alpha-Carbon Stereocenter

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a significant concern during peptide coupling reactions mdpi.comnih.gov. The activation of the carboxyl group for peptide bond formation can lead to the formation of oxazolone (B7731731) intermediates, which can readily epimerize. Certain amino acids, like histidine, cysteine, and serine, are particularly susceptible nih.gov. While glutamic acid itself is less prone to racemization than some other amino acids, the choice of coupling reagent and reaction conditions is still crucial when incorporating this compound.

Using coupling reagents known for their low racemization potential, such as HATU, HOBt/HOAt with DIC, or specific additives like Oxyma Pure, is recommended bachem.commdpi.com. Performing couplings under mild, non-basic conditions can also help minimize racemization bachem.commdpi.com. The presence of the ethyl ester at the α-carboxylic acid position does not inherently increase racemization risk compared to the free acid, but the activation process itself necessitates careful control.


:

  • This compound (Nα-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid α-ethyl ester)
  • Fmoc-L-Glu(OtBu)-OH (Nα-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid γ-tert-butyl ester)
  • Fmoc-L-Glu(O-2-PhiPr)-OH (Nα-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid α-(2-phenylisopropyl) ester)
  • Fmoc-L-Glu(OPP)-OH (Nα-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid α-(2-phenylisopropyl) ester)
  • Fmoc-L-Asp(Ot-Bu)-OH
  • Fmoc-L-Lys(Tfa)-OH
  • Fmoc-Lys(Mtt)-OH
  • Fmoc-Lys(Mmt)-OH
  • Fmoc-Lys(Alloc)-OH
  • Fmoc-Dpr(ivDde)-OH
  • Fmoc-Dab(ivDde)-OH
  • Fmoc-Orn(ivDde)-OH
  • Fmoc-Lys(ivDde)-OH
  • ivDde-Lys(Fmoc)-OH
  • Fmoc-Dpr(Dde)-OH
  • Fmoc-Dab(Dde)-OH
  • Fmoc-Orn(Dde)-OH
  • Fmoc-Lys(Dde)-OH
  • Dde-Lys(Fmoc)-OH
  • Fmoc-Gly-OEt
  • Management of Transesterification and Other Ester-Related Side Reactions

    The ethyl ester (OEt) protecting group on the glutamic acid side chain plays a role in managing transesterification and other ester-related side reactions. Transesterification involves the exchange of alkoxy groups in an ester, which can occur under certain reaction conditions, particularly in the presence of alcohols or bases sci-hub.se. The ethyl ester offers a specific stability profile that can be leveraged during peptide synthesis. Compared to more labile ester protecting groups, the ethyl ester can withstand the conditions of Fmoc deprotection and subsequent coupling reactions more robustly. Conversely, its cleavage typically requires saponification (base hydrolysis) or specific acidic conditions, which can be orthogonal to the acid-labile tert-butyl ester (OtBu) commonly used for side-chain protection researchgate.netbiosynth.com. This differential lability allows for selective deprotection strategies, thereby managing potential side reactions. For instance, while tert-butyl esters are removed by acid catalysis, avoiding alkaline hydrolysis side reactions, the ethyl ester's cleavage conditions can be chosen to be distinct from other protecting groups present in the peptide sequence researchgate.net.

    Comparison with Other Glutamic Acid Protecting Group Strategies (e.g., Fmoc-L-Glu(OtBu)-OH)

    The choice of protecting group for the glutamic acid side chain significantly impacts synthetic outcomes. Fmoc-L-Glu(OEt)-OH is often compared with the widely used Fmoc-L-Glu(OtBu)-OH. The primary difference lies in the lability of the respective side-chain protecting groups.

    Fmoc-L-Glu(OEt)-OH: The ethyl ester (OEt) is generally cleaved under basic conditions (saponification) or specific acidic conditions.

    Fmoc-L-Glu(OtBu)-OH: The tert-butyl ester (OtBu) is acid-labile and is typically removed using trifluoroacetic acid (TFA) during the final cleavage step from the resin biosynth.comiris-biotech.de.

    This difference in cleavage mechanism is crucial for orthogonality. The Fmoc group is base-labile, while the OtBu group is acid-labile, making the Fmoc/tBu strategy highly orthogonal and widely adopted in Fmoc-SPPS biosynth.comiris-biotech.deiris-biotech.de. The ethyl ester, being cleavable by base or different acidic conditions, also offers orthogonality, but its specific cleavage conditions might overlap with other base-labile protecting groups if not carefully managed, or require conditions distinct from the standard TFA cleavage used for OtBu.

    Comparative Lability and Applications:

    FeatureFmoc-L-Glu(OEt)-OHFmoc-L-Glu(OtBu)-OH
    Side Chain Protection Ethyl Ester (OEt)tert-Butyl Ester (OtBu)
    α-Amino Protection Fmoc (Base-labile)Fmoc (Base-labile)
    Side Chain Cleavage Saponification (Base Hydrolysis), specific acidsAcidolysis (e.g., TFA)
    Orthogonality Generally orthogonal to FmocHighly orthogonal to Fmoc (Fmoc-base, OtBu-acid)
    Common Use Case Specific synthetic strategies requiring OEt labilityStandard Fmoc-SPPS, widely compatible with TFA cleavage
    Resistance to DKPs Contributes to overall stabilityContributes to overall stability
    Transesterification Risk Moderate, depends on conditionsLower under certain basic conditions researchgate.net

    :

    this compound (Fmoc-L-Glu(OEt)-OH)

    Fmoc-L-Glu(OtBu)-OH

    Fmoc group

    Ethyl Ester (OEt)

    tert-Butyl Ester (OtBu)

    Piperidine

    Trifluoroacetic Acid (TFA)

    This compound as a Versatile Synthon for Complex Biomolecules

    This compound serves as a versatile building block for constructing sophisticated peptide-based structures, including peptidomimetics, constrained analogues, stapled peptides, and alpha-helical constructs. Its incorporation facilitates the precise assembly of these molecules, contributing to enhanced stability, specific conformations, and tailored biological activities.

    Synthesis of Peptidomimetics and Constrained Peptide Analogues

    Peptidomimetics are compounds that mimic the structure and function of peptides but possess altered chemical properties, often leading to improved stability against enzymatic degradation and enhanced bioavailability. This compound is instrumental in creating such analogues by allowing the introduction of non-natural peptide bond surrogates or conformational constraints. Research has demonstrated its use in synthesizing molecules that mimic natural peptide structures, thereby exploring structure-activity relationships and developing novel therapeutic agents. For instance, it can be incorporated into sequences designed to adopt specific turns or to replace natural peptide bonds with more robust linkages nih.gov.

    Incorporation into Stapled Peptides and Alpha-Helical Constructs

    Stabilizing the alpha-helical structure of peptides is a key strategy for enhancing their biological activity and resistance to proteolysis. This compound can be utilized in the synthesis of stapled peptides, where covalent cross-links are introduced between amino acid side chains to lock the peptide into a specific helical conformation asm.orgnih.gov. While specific examples directly using this compound for stapling are less common in the provided literature compared to other glutamic acid derivatives (like Fmoc-Glu(OAll)-OH for lactam bridges google.com), the principle of using protected glutamic acid residues to introduce functional handles for subsequent cyclization or modification is well-established in the field of stapled peptide synthesis. The ethyl ester itself, after deprotection, can serve as a precursor for such functionalization.

    Role in Bioconjugation Strategies as a Linker or Functional Handle

    This compound can play a role in bioconjugation strategies by providing a functional handle for attaching peptides to other molecules, surfaces, or biomaterials. The glutamic acid side chain, after appropriate modification or deprotection of the ethyl ester, offers a carboxylic acid group that can be readily coupled to amines or other nucleophiles. This allows for the creation of peptide conjugates, biosensors, or targeted drug delivery systems chemimpex.comchemimpex.com. For example, derivatives of glutamic acid are employed in bioconjugation to facilitate the attachment of biomolecules, which is essential in developing biosensors and drug delivery systems chemimpex.com. While direct examples of this compound as a linker are not explicitly detailed, its structural features are amenable to such applications.

    Chemical Modifications and Transformations of the Ethyl Ester Moiety

    The ethyl ester group of this compound offers a site for selective chemical modifications, allowing for the regeneration of the free carboxylic acid or conversion into other functional groups. These transformations are critical for further synthetic elaborations or for tailoring the properties of the final peptide conjugate.

    Conversion to Other Ester Forms or Amides

    The ethyl ester can be converted into other ester forms through transesterification reactions or transformed into amide derivatives. Transesterification allows for the introduction of different ester functionalities, which may offer varied solubility or cleavage properties. Conversion to amides, typically through reaction with amines, introduces amide linkages at the side chain, which can be useful for creating specific peptide architectures or for attaching amine-containing molecules. For example, the formation of amide bonds is a fundamental reaction in peptide synthesis, and the side-chain carboxylic acid of glutamic acid can participate in such reactions after ester cleavage rsc.orguantwerpen.bersc.org.

    this compound (N-α-(9-fluorenylmethoxycarbonyl)-L-glutamic acid O-ethyl ester)

    Fmoc-L-Glu-OH (N-α-(9-fluorenylmethoxycarbonyl)-L-glutamic acid)

    Fmoc-Glu(OtBu)-OH (N-α-(9-fluorenylmethoxycarbonyl)-L-glutamic acid 5-tert-butyl ester) sigmaaldrich.compeptide.comsigmaaldrich.compeptide.comadvancedchemtech.comiris-biotech.de

    Fmoc-Glu(OAll)-OH (N-α-(9-fluorenylmethoxycarbonyl)-L-glutamic acid γ-allyl ester) google.compeptide.commedchemexpress.com

    Fmoc-L-Lys[Oct-(OtBu)-Glu-(OtBu)-AEEA-AEEA]-OH chempep.com

    Fmoc-Glu(OPP)-OH (N-α-(9-fluorenylmethoxycarbonyl)-L-glutamic acid O-2-phenylisopropyl ester) iris-biotech.de

    Fmoc-Glu(AlHx)-OH (N-α-(9-fluorenylmethoxycarbonyl)-L-glutamic acid Allylhexyl ester) nih.gov

    Fmoc-L-Glu(EDANS)-OH iris-biotech.de

    Fmoc-L-Lys-(Tfa)-OH beilstein-journals.org

    Boc-Dap(Fmoc)-OH beilstein-journals.org

    H-Glu(OEt)-OEt.HCl (Glutamic acid diethyl ester hydrochloride) medchemexpress.com

    Fmoc-L-glutamic acid chemimpex.com

    Fmoc-L-glutamic acid α-tert-butyl ester chemimpex.com

    Fmoc-L-glutamic acid γ-tert-butyl ester hydrate (B1144303) chemimpex.com

    Fmoc-L-4-iodophenylalanine tum.de

    Fmoc-Arg(Pbf)-OH tum.de

    Fmoc-Asn(Trt)-OH tum.de

    Fmoc-Asp(tBu)-OH tum.de

    Fmoc-Cys(Mmt)-OH tum.de

    Fmoc-Gln(Trt)-OH tum.de

    Fmoc-Glu(O-2-PhiPr)-OH tum.de

    Fmoc-Gly-OH sigmaaldrich.commedchemexpress.comtum.de

    Fmoc-Lys(Alloc)-OH tum.de

    Fmoc-Lys(Boc)-OH tum.de

    Fmoc-Lys(Mtt)-OH tum.de

    Fmoc-Pra-OH tum.de

    Fmoc-Pro-OH tum.de

    Fmoc-Ser(tBu)-OH tum.de

    Fmoc-Thr(tBu)-OH tum.de

    Fmoc-Tyr(PO(OBzl)OH)-OH tum.de

    Fmoc-Tyr(tBu)-OH tum.de

    Fmoc-Val-OH tum.de

    Rink amide resin peptide.compeptide.com

    Wang resin peptide.compeptide.comfu-berlin.deluxembourg-bio.comacs.orgnih.gov

    Chlorotrityl resin beilstein-journals.orgluxembourg-bio.com

    Paclitaxel (PTX)

    Spectroscopic Techniques for Molecular Structure Elucidation

    Spectroscopic methods are indispensable for confirming the chemical structure of this compound, providing detailed information about its atomic connectivity and molecular weight.

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound in solution. Both ¹H and ¹³C NMR are utilized to confirm the presence and connectivity of the various functional groups within the molecule.

    In a typical ¹H NMR spectrum of L-glutamic acid, characteristic peaks include a multiplet around 2.1 ppm for one of the CH₂ groups, a triplet at approximately 2.47 ppm for the other CH₂ group, and a triplet near 3.75 ppm for the alpha-CH proton. researchgate.net For Fmoc-protected amino acids, the spectra become more complex due to the addition of the large fluorenylmethoxycarbonyl group, which introduces a series of aromatic proton signals.

    ¹³C NMR provides complementary information by identifying the carbon skeleton. For glutamic acid, distinct signals are observed for the different carbon atoms. hmdb.ca The introduction of the Fmoc and ethyl ester groups in this compound results in additional characteristic signals in the ¹³C NMR spectrum, corresponding to the carbons of these moieties. Isotope-labeled versions of related Fmoc-amino acids, such as L-Glutamic acid-N-Fmoc, γ-t-butyl ester (¹³C₅, 99%; ¹⁵N, 99%), are used in specialized applications like biomolecular NMR and proteomics to aid in structural and metabolic studies. isotope.com

    Detailed analysis of NMR data, including chemical shifts, coupling constants, and integration values, allows for the unambiguous assignment of all protons and carbons, thereby confirming the precise connectivity and conformation of this compound.

    Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. The molecular weight of this compound is 397.42 g/mol . iris-biotech.de

    Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing amino acid derivatives. In ESI-MS, this compound is typically observed as a protonated molecule [M+H]⁺ or as adducts with other ions present in the mobile phase. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule. For instance, a related compound, Z-Ala-Ile-NHOH, has been characterized by HRMS. rsc.org

    Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves inducing the fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule, confirming the presence of the Fmoc group, the glutamic acid core, and the ethyl ester.

    Chromatographic Methods for Purity and Isomeric Separation

    Chromatographic techniques are essential for assessing the purity of this compound and for separating it from potential impurities, including its enantiomer.

    High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. A purity level of greater than 95% is often required for applications in peptide synthesis. wuxiapptec.com For more demanding applications, a purity of ≥98.0% as determined by HPLC is specified. sigmaaldrich.com

    Reversed-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol, often with an acid additive like trifluoroacetic acid (TFA). phenomenex.com The Fmoc group's hydrophobicity allows for strong retention on the reversed-phase column.

    Chiral HPLC is critical for determining the enantiomeric purity of Fmoc-L-amino acids. The presence of the D-enantiomer can lead to the formation of undesired diastereomeric impurities in the final peptide. rsc.org Polysaccharide-based chiral stationary phases (CSPs) are effective for the enantioseparation of N-Fmoc α-amino acids under reversed-phase conditions. phenomenex.com For instance, the chiral separation of various Fmoc protected α-amino acids has been successfully achieved using Lux Cellulose-2 and Lux Cellulose-3 columns. phenomenex.com Another approach involves using macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin (CHIROBIOTIC T) and ristocetin A (CHIROBIOTIC R), which demonstrate multimodal capability for separating a wide range of N-blocked amino acids. sigmaaldrich.com The elution order of the enantiomers (D before L or L before D) depends on the specific CSP and mobile phase conditions used. hplc.eu

    Table 1: Exemplary HPLC Conditions for Chiral Separation of Fmoc-Amino Acids

    ParameterCondition 1Condition 2
    Column Lux 5 µm Cellulose-2CHIROBIOTIC T
    Dimensions 250 x 4.6 mmNot Specified
    Mobile Phase Acetonitrile/Water/TFAMeOH/0.1% NH₄TFA
    Flow Rate 1.0 mL/minNot Specified
    Detection UV @ 220 nmNot Specified
    Reference phenomenex.com sigmaaldrich.com

    Please note that these are representative conditions and may require optimization for this compound specifically.

    Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used to monitor the progress of chemical reactions, such as the synthesis of this compound. youtube.com By spotting the reaction mixture on a TLC plate alongside the starting materials and the expected product, the disappearance of reactants and the appearance of the product can be visually tracked over time. youtube.com

    For example, in the synthesis of a related compound, Fmoc-Glu(O-2-PhiPr)-OH, a purity of ≥97% as determined by TLC is reported. sigmaaldrich.com The choice of the stationary phase (typically silica gel) and the mobile phase (eluent) is crucial for achieving good separation of the spots. The spots are visualized under UV light, as the Fmoc group is UV-active.

    Pre-Column Derivatization Techniques for Enhanced Detection in Analytical Applications

    While this compound itself is readily detectable by UV due to the fluorenylmethoxycarbonyl group, the analysis of its core component, glutamic acid, or other amino acids in a mixture often requires derivatization to enhance detection sensitivity, especially for fluorescence detection. jasco-global.com Pre-column derivatization involves reacting the amino acids with a labeling reagent before they are introduced into the HPLC system. jasco-global.comactascientific.com

    Several reagents are commonly used for the pre-column derivatization of amino acids:

    o-Phthalaldehyde (OPA): Reacts rapidly with primary amino acids in the presence of a thiol to form highly fluorescent isoindole derivatives. jasco-global.comjascoinc.com However, OPA does not react with secondary amino acids like proline. jascoinc.com

    9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amino acids to form stable, fluorescent derivatives. jascoinc.com A dual-reagent approach using both OPA and FMOC can be employed for the comprehensive analysis of all amino acids in a sample. jascoinc.commdpi.com

    Dansyl Chloride: Another common derivatizing agent for amino acids. actascientific.com

    Phenylisothiocyanate (PITC): Also known as Edman's reagent, it reacts with amino acids to form phenylthiocarbamyl derivatives that can be detected by UV. actascientific.com

    Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): A reagent that reacts quickly with amino acids to produce stable derivatives suitable for both UV and fluorescence detection. creative-proteomics.com

    The choice of derivatization reagent and method depends on the specific analytical requirements, such as the desired sensitivity and the types of amino acids being analyzed. creative-proteomics.com Automated pre-column derivatization systems, often integrated into the autosampler of the HPLC, can improve reproducibility and sample throughput. nih.govshimadzu.comresearchgate.net

    Table 2: Common Pre-Column Derivatization Reagents for Amino Acid Analysis

    ReagentReacts WithDetection MethodKey Features
    o-Phthalaldehyde (OPA) Primary aminesFluorescence, UVFast reaction, but doesn't react with secondary amines. jasco-global.comjascoinc.com
    9-Fluorenylmethyl Chloroformate (FMOC-Cl) Primary and secondary aminesFluorescenceReacts with all amino acids. jascoinc.com
    Dansyl Chloride Primary and secondary aminesFluorescenceCommon derivatizing agent. actascientific.com
    Phenylisothiocyanate (PITC) Primary and secondary aminesUVForms stable derivatives. actascientific.com
    Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) Primary and secondary aminesFluorescence, UVForms stable derivatives with minimal by-products. creative-proteomics.com

    Strategies for Application in Peptide Synthesis

    Information regarding the direct application of Fmoc-L-Glu-OEt in standard Solid-Phase Peptide Synthesis (SPPS) is scarce in the provided search results. The presence of an ethyl ester at the alpha-carboxyl group necessitates a deprotection step prior to coupling, which is an added complexity compared to the standard Fmoc-amino acids with free alpha-carboxyls. Such a requirement would influence coupling strategies and potentially introduce additional considerations for minimizing side reactions during the deprotection of the alpha-ester. Due to the lack of documented use, specific strategies for its incorporation, activation methods, or potential side reactions unique to this derivative in peptide synthesis cannot be detailed from the available information.

    Comparative Analysis and Future Research Directions

    Comparative Efficacy of Fmoc-L-Glu-OEt Versus Other Glutamic Acid Protecting Groups in Diverse Synthetic Scenarios

    This compound, identified as N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamic-acid alpha ethyl ester iris-biotech.de, possesses a unique structural feature: the alpha-carboxyl group is esterified with an ethyl group, while the gamma-carboxyl group remains unprotected. This contrasts with the more commonly employed Fmoc-protected glutamic acid derivatives, such as Fmoc-L-Glu(OtBu)-OH, Fmoc-L-Glu(OAll)-OH, or Fmoc-L-Glu(O-2-PhiPr)-OH, where the gamma-carboxyl is protected by tert-butyl, allyl, or 2-phenylisopropyl esters, respectively peptide.compeptide.comsigmaaldrich.comchemimpex.commdpi.comiris-biotech.desigmaaldrich.com.

    The free gamma-carboxyl in this compound presents a distinct synthetic profile. In standard Fmoc-SPPS protocols, where the alpha-carboxyl of the incoming amino acid is activated for coupling to the resin-bound peptide chain, a free gamma-carboxyl would be highly reactive. This reactivity could lead to undesired acylation or side reactions during coupling steps, potentially complicating the synthesis and reducing yields. Therefore, this compound is less commonly used in standard stepwise Fmoc-SPPS compared to its gamma-carboxyl-protected counterparts, which are designed to prevent such premature reactions peptide.compeptide.combiosynth.com.

    However, the free gamma-carboxyl could be strategically leveraged in specific applications, such as direct conjugation or post-synthetic modification, where its inherent reactivity is an advantage. In contrast, protected gamma-carboxyl groups offer distinct advantages:

    Fmoc-L-Glu(OtBu)-OH: The tert-butyl ester is a widely used protecting group, removed under the same strong acidic conditions (e.g., TFA) used for final peptide cleavage from the resin. It is stable to Fmoc deprotection peptide.combiosynth.com.

    Fmoc-L-Glu(OAll)-OH: The allyl ester is stable to both piperidine (B6355638) (Fmoc deprotection) and TFA (peptide cleavage), but can be selectively removed using palladium catalysts. This orthogonality makes it valuable for side-chain modifications or cyclizations peptide.comcsic.es.

    Fmoc-L-Glu(O-2-PhiPr)-OH / Fmoc-L-Glu(OPP)-OH: The 2-phenylisopropyl (or phenylisopropyl) ester is removable with mild acidic conditions (e.g., 1% TFA in DCM), which are orthogonal to t-butyl groups and Fmoc deprotection. This group also offers protection against aspartimide formation peptide.comiris-biotech.desigmaaldrich.com.

    The choice between these derivatives depends on the desired synthetic strategy, particularly when aiming for selective deprotection or modifications. This compound, with its free gamma-carboxyl, would require careful consideration of reaction conditions to manage its reactivity, potentially limiting its utility in standard peptide elongation but opening avenues for specialized conjugations.

    Comparative Table of Glutamic Acid Side-Chain Protecting Groups in Fmoc-SPPS

    Protecting Group (on Gamma-Carboxyl)This compound (Alpha-Ethyl Ester)Fmoc-L-Glu(OtBu)-OHFmoc-L-Glu(OAll)-OHFmoc-L-Glu(O-2-PhiPr)-OH
    Nature of Protection Free Gamma-Carboxyltert-Butyl EsterAllyl Ester2-Phenylisopropyl Ester
    Stability to Piperidine (Fmoc deprotection) N/A (Gamma-carboxyl is free)StableStableStable
    Stability to TFA (Peptide cleavage) N/A (Gamma-carboxyl is free)LabileStableLabile
    Orthogonality to Fmoc N/AHighHighHigh
    Orthogonality to TFA N/ALow (cleaved)HighMedium (mildly cleaved)
    Deprotection Conditions Not applicable (free)TFAPd catalystMild Acid (e.g., 1% TFA)
    Key Advantages Potential for direct conjugation/modificationWidely used, stable to Fmoc deprotectionOrthogonal to Fmoc and TFA; Pd-labileOrthogonal to tBu; mild acid labile; reduces aspartimide formation
    Key Considerations High reactivity of free gamma-carboxyl may cause side reactions during couplingCleaved during final peptide cleavageRequires specific Pd catalyst conditions for removalRequires specific mild acidic conditions for removal
    Common Applications Specialized conjugation strategiesStandard SPPS, general peptide synthesisSide-chain modification, cyclizationSide-chain modification, cyclization, reducing aspartimide formation

    Methodological Advancements in Fmoc-Based Chemistry Impacting this compound Utility

    The evolution of Fmoc-SPPS methodologies has significantly broadened the scope and efficiency of peptide synthesis, indirectly influencing the utility of specific amino acid derivatives like this compound. Advancements in coupling reagents, such as the widespread adoption of phosphonium-based (e.g., PyBOP, HATU) and uronium-based (e.g., HBTU, TBTU) activators, have improved coupling efficiencies, especially for sterically hindered or difficult sequences nih.govresearchgate.netresearchgate.net. For this compound, these reagents could facilitate its incorporation, provided its free gamma-carboxyl does not interfere with the activation or coupling process.

    The introduction of novel orthogonal protecting groups for amino acid side chains, such as Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or ivDde, which are removable with hydrazine, has enabled complex peptide modifications and cyclizations without affecting other protecting groups sigmaaldrich.com. While these are typically applied to amino groups, the principle of orthogonal protection is crucial. The lack of a protected gamma-carboxyl in this compound means it cannot directly benefit from strategies requiring orthogonal deprotection of the gamma-carboxyl itself, unlike derivatives with OAll or O-2-PhiPr groups. Its utility would thus be more aligned with synthetic schemes where the gamma-carboxyl is intended to remain free for specific reactions or is protected by a group not specified by the "OEt" nomenclature.

    Emerging Research Areas and Potential Novel Applications for this compound in Chemical Biology

    The versatility of Fmoc-SPPS has paved the way for numerous applications in chemical biology, including the synthesis of peptide-drug conjugates, peptidomimetics, and biomolecules for targeted therapies and diagnostics sigmaaldrich.comadventchembio.comchemimpex.commdpi.comacs.orgresearchgate.net. Fmoc-protected amino acids are fundamental building blocks in these advanced synthetic endeavors.

    While specific applications detailing the use of this compound are not extensively reported in the literature, its structure suggests potential roles in areas where the free gamma-carboxyl can be exploited. For instance, the free carboxyl group could serve as a convenient handle for direct conjugation to other molecules, such as fluorescent tags, cytotoxic drugs, or imaging agents, in the synthesis of peptide-drug conjugates or targeted bioconjugates mdpi.comacs.org. This could be particularly useful in developing FRET (Förster Resonance Energy Transfer) substrates or probes, where specific labeling is critical iris-biotech.de.

    Furthermore, the development of macrocyclic peptides, which often involve side-chain cyclization, could potentially utilize this compound if the free gamma-carboxyl is strategically employed in the cyclization step or if it is part of a larger, multi-functionalized glutamic acid derivative. The synthesis of non-canonical amino acids and their incorporation into peptides for bioorthogonal chemistry is another rapidly growing area where specialized amino acid derivatives are key acs.orgnih.gov. The unique esterification and free carboxylate of this compound might find niche applications in such advanced synthetic strategies.

    Future Directions in Optimization of this compound Synthesis and Handling

    The efficient synthesis and reliable handling of amino acid building blocks are paramount for successful peptide synthesis. While detailed optimization protocols specifically for this compound are not widely published, general principles for Fmoc-amino acid synthesis and purification apply. The synthesis typically involves Fmoc protection of the alpha-amino group and esterification of the alpha-carboxyl group. Ensuring high purity and enantiomeric integrity is crucial, as impurities can lead to truncated or deletion sequences in the final peptide product nih.govajpamc.com.

    Future research could focus on optimizing the synthesis of this compound to ensure high yields and purity, potentially exploring greener synthetic routes and more efficient purification methods. Given its unique free gamma-carboxyl, studies could investigate its stability under various storage conditions and its compatibility with different coupling reagents and solvents to define optimal handling procedures.

    Further exploration into synthetic strategies that specifically leverage the reactivity of the free gamma-carboxyl of this compound could unlock new applications in areas such as bioconjugation, the development of novel peptide-based therapeutics, or the creation of complex peptide architectures. Understanding and controlling the reactivity of this free functional group will be key to maximizing its potential in advanced peptide chemistry and chemical biology.

    Compound List

    this compound

    Fmoc-L-Glu(OtBu)-OH

    Fmoc-L-Glu(OAll)-OH

    Fmoc-L-Glu(O-2-PhiPr)-OH

    Fmoc-L-Glu(OPP)-OH

    Fmoc-L-Glu(EDANS)-OH

    Fmoc-L-Glu(Dde)

    Fmoc-L-Glu(ivDde)

    Fmoc-L-Glu(Pmab)

    Fmoc-L-Lys(Tfa)-OH

    Fmoc-Lys(Boc)-OH

    Fmoc-Asp(Ot-Bu)-OH

    Fmoc-Arg(Pbf)-OH

    Fmoc-Cys(Trt)-OH

    Fmoc-His(Trt)-OH

    Fmoc-Gln(Trt)-OH

    Fmoc-Tyr(tBu)-OH

    Fmoc-Thr(tBu)-OH

    Fmoc-L-homopropargylglycine-OH (Fmoc-L-HPG-OH)

    Fmoc-L-Glu(O-2-PhiPr)-OH

    2-chlorotrityl chloride resin

    Rink Amide MBHA resin

    TentaGel S RAM resin

    Wang resin

    Piperidine

    Trifluoroacetic Acid (TFA)

    Allyl ester

    tert-Butyl ester

    2-phenylisopropyl ester

    Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)

    ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-ethyl)

    Alloc (allyloxycarbonyl)

    Tfa (trifluoroacetyl)

    Boc (tert-butyloxycarbonyl)

    Trt (trityl)

    Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)

    EDANS (5-((2-aminoethyl)amino)-N-(4-((4-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacen-1-yl)phenyl)diazenyl)phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanamide

    Dabcyl (4-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacen-1-yl)benzenediazo)

    Pmab (2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(di-tert-butoxyphosphoryl)-3-methylbutanoic acid)

    Q & A

    Basic Research Questions

    Q. What are the standard protocols for synthesizing Fmoc-L-Glu-OEt with high purity, and how can researchers optimize reaction conditions?

    • Methodological Answer : Synthesis typically involves Fmoc protection of L-glutamic acid followed by esterification. Key steps include:

    • Using anhydrous conditions to prevent hydrolysis of the ester group.
    • Purification via flash chromatography or recrystallization, monitored by HPLC (≥95% purity) .
    • Optimization parameters: pH control (e.g., glucono-δ-lactone for gradual acidification in gelation studies) and temperature stability to avoid side reactions .

    Q. How do researchers characterize the structural integrity of this compound post-synthesis?

    • Methodological Answer : Techniques include:

    • NMR spectroscopy (¹H/¹³C) to confirm Fmoc protection and esterification.
    • X-ray diffraction (XRD) to compare crystalline phases with fiber phases in self-assembled structures .
    • Mass spectrometry (ESI-MS) for molecular weight validation.
    • FTIR to track carbonyl stretching frequencies (e.g., ester C=O at ~1740 cm⁻¹) .

    Q. What analytical methods are critical for assessing this compound’s stability under varying pH conditions?

    • Methodological Answer :

    • Rheology to measure gel modulus changes over time (e.g., pH-triggered gelation via glucono-δ-lactone hydrolysis) .
    • Dynamic light scattering (DLS) to monitor aggregation kinetics.
    • UV-Vis spectroscopy for tracking absorbance shifts indicative of structural transitions .

    Advanced Research Questions

    Q. How can computational models predict the self-assembly behavior of this compound in hydrogel formation?

    • Methodological Answer :

    • Use density functional theory (DFT) to calculate intermolecular interactions (e.g., π-π stacking of Fmoc groups).
    • Molecular dynamics (MD) simulations to model hydrophobic effects (log P values >2.8 correlate with stable gels) .
    • Validate predictions with fiber XRD data, comparing simulated vs. experimental diffraction patterns .
    • Follow guidelines for computational data submission (e.g., WebMO-generated structures with optimization parameters) .

    Q. How can researchers resolve contradictions between experimental data and theoretical predictions in this compound’s gelation properties?

    • Methodological Answer :

    • Perform comparative studies using dipeptides with varying hydrophobicity (log P). For example:
    • Fmoc-LG (log P = 3.1) forms self-supporting gels, while Fmoc-FG (log P = 5.2) exhibits syneresis .
    • Analyze discrepancies via iterative pH adjustments to isolate assembly kinetics vs. thermodynamic stability.
    • Cross-reference single-crystal structures with fiber-phase XRD to avoid misinterpretation of hydrogen bonding networks .

    Q. What experimental design principles are essential for studying this compound’s role in drug delivery systems?

    • Methodological Answer :

    • Controlled release assays : Encapsulate model drugs (e.g., fluorescein) and track release kinetics using fluorescence spectroscopy.
    • Mechanical testing : Apply compression rates ≥1 mm/s to assess brittleness (Young’s modulus ~3–5% strain) vs. viscoelasticity .
    • Cytocompatibility studies : Use in vitro cell cultures (e.g., NIH/3T3 fibroblasts) to evaluate toxicity and scaffold integration.

    Data Analysis & Validation

    Q. How should researchers interpret conflicting data on this compound’s gel stiffness across studies?

    • Methodological Answer :

    • Consider concentration dependence : Gel modulus follows a ~1.4 power law with concentration, which deviates from classical models .
    • Account for kinetic vs. equilibrium effects : Rapid gelation may trap metastable states, while slower processes favor crystalline phases .
    • Use statistical tools (e.g., ANOVA) to compare batch-to-batch variability in dipeptide synthesis.

    Q. What frameworks (e.g., PICOT, FINER) are suitable for formulating hypothesis-driven studies on this compound?

    • Methodological Answer :

    • PICOT Framework :
    • Population: Hydrogel systems; Intervention: pH-triggered assembly; Comparison: Fmoc-dipeptides with varying log P; Outcome: Gel modulus; Time: 24-hour stability .
    • FINER Criteria : Ensure questions are Feasible (e.g., lab-scale synthesis), Interesting (novel drug delivery mechanisms), Novel (untested amino acid combinations), Ethical (non-toxic by design), Relevant (biomedical applications) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.